molecular formula C30H27N5OS B11081948 (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11081948
M. Wt: 505.6 g/mol
InChI Key: HEHJHVCGMUAOEE-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: is a complex organic compound with a diverse range of applications. Let’s break down its structure:

  • The compound contains a pyrazolone core (a five-membered heterocycle with two nitrogen atoms and three carbon atoms).
  • It features a benzothiazole moiety (a fused ring system containing a benzene ring and a thiazole ring).
  • The indole group contributes to its aromatic character.

Preparation Methods

Synthetic Routes:

    Method 1: One synthetic route involves the condensation of 2-aminothiophenol with 2-acetyl-1-phenylhydrazine in the presence of acetic acid. This reaction leads to the formation of the pyrazolone ring.

    Method 2: Another approach is the reaction of 2-aminothiophenol with 2-acetyl-1-phenylhydrazine in the presence of a Lewis acid catalyst (such as zinc chloride or aluminum chloride).

Industrial Production:

  • Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods may vary based on the specific manufacturer and patent information.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions at different positions on the benzothiazole or pyrazolone rings are possible.

    Common Reagents: Reagents like hydrogen peroxide, hydrazine, and metal catalysts are commonly used.

    Major Products: The specific products depend on reaction conditions and substituents. Detailed analysis requires experimental data.

Scientific Research Applications

    Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Potential pharmaceutical applications, such as anticancer agents or enzyme inhibitors.

    Industry: Used as a precursor in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its structural features.
  • Further studies are needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    Uniqueness: Its combination of benzothiazole, indole, and pyrazolone motifs sets it apart.

    Similar Compounds: Other pyrazolone derivatives, benzothiazole-containing compounds, and indole-based molecules.

Remember that this compound’s properties and applications are still an active area of research, and ongoing studies contribute to our understanding

Properties

Molecular Formula

C30H27N5OS

Molecular Weight

505.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C30H27N5OS/c1-3-23(31-18-17-21-19(2)32-24-14-8-7-13-22(21)24)27-28(20-11-5-4-6-12-20)34-35(29(27)36)30-33-25-15-9-10-16-26(25)37-30/h4-16,32,34H,3,17-18H2,1-2H3

InChI Key

HEHJHVCGMUAOEE-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCC1=C(NC2=CC=CC=C21)C)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6

Origin of Product

United States

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